5-Fluoro-2-hydroxybenzaldehyde oxime
Overview
Description
5-Fluoro-2-hydroxybenzaldehyde oxime is a chemical compound with the molecular formula C7H5FO2. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a benzene ring, which is also attached to an aldehyde group.
Synthetic Routes and Reaction Conditions:
Hydroxyl Group Introduction: The compound can be synthesized by introducing a hydroxyl group to 5-fluorobenzaldehyde using various methods such as the Gattermann-Koch reaction.
Oxime Formation: The oxime derivative is formed by reacting 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine under acidic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature settings to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 5-Fluoro-2-hydroxybenzoic acid.
Reduction Products: 5-Fluoro-2-hydroxybenzyl alcohol.
Substitution Products: Various fluorinated phenols and alcohols.
Mechanism of Action
Target of Action
Many oximes have been reported to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and signal transduction.
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
Given that many oximes are kinase inhibitors, it can be inferred that this compound may affect various signaling pathways regulated by these kinases .
Result of Action
Many oximes have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-hydroxybenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes from aldehydes. This compound interacts with enzymes such as hydroxylamine oxidoreductase, which facilitates the conversion of aldehydes to oximes . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, the compound may alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For example, this compound may inhibit the activity of certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and overall cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s role in cellular processes.
Scientific Research Applications
5-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxybenzaldehyde (Salicylaldehyde)
3-Fluoro-2-hydroxybenzaldehyde
4-Fluoro-2-hydroxybenzaldehyde
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Properties
IUPAC Name |
4-fluoro-2-[(E)-hydroxyiminomethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFIKDJEJSBIJ-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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